An In-Depth Technical Guide to the Solubility of 4-(Dimethylamino)biphenyl in Various Solvents
An In-Depth Technical Guide to the Solubility of 4-(Dimethylamino)biphenyl in Various Solvents
Introduction: The Significance of 4-(Dimethylamino)biphenyl in Modern Research
4-(Dimethylamino)biphenyl, a bifunctional molecule featuring a hydrophobic biphenyl backbone and a polar, basic dimethylamino group, represents a significant scaffold in both materials science and drug discovery. The biphenyl unit provides a rigid, aromatic structure that is a cornerstone in the development of organic semiconductors, liquid crystals, and other advanced electronic materials where charge transport and thermal stability are paramount. Concurrently, the N,N-dimethylaniline moiety is a recognized pharmacophore present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in specific biological interactions.
A thorough understanding of the solubility of 4-(Dimethylamino)biphenyl is a critical prerequisite for its effective application. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a key determinant of bioavailability in pharmaceutical formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-(Dimethylamino)biphenyl, designed to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile compound.
Physicochemical Properties of 4-(Dimethylamino)biphenyl
A foundational understanding of the physical and chemical characteristics of 4-(Dimethylamino)biphenyl is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N | PubChem[1] |
| Molecular Weight | 197.27 g/mol | PubChem[1] |
| IUPAC Name | N,N-dimethyl-4-phenylaniline | PubChem[1] |
| Synonyms | 4-Biphenyldimethylamine, 4-Dimethylaminobiphenyl, N,N-Dimethyl-4-aminobiphenyl | PubChem[1] |
| Calculated XLogP3 | 4.1 | PubChem[1] |
The high XLogP3 value suggests a lipophilic nature, predicting poor solubility in water and good solubility in non-polar organic solvents.
Theoretical Principles and Predicted Solubility
The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent, famously summarized by the adage "like dissolves like."[2] 4-(Dimethylamino)biphenyl possesses two distinct structural features that dictate its solubility:
-
The Biphenyl Group: This large, non-polar, aromatic system contributes to strong van der Waals forces and π-π stacking interactions. It is inherently hydrophobic and will favor dissolution in non-polar or moderately polar aprotic solvents.
-
The Dimethylamino Group: This tertiary amine is a polar functional group. While it lacks the hydrogen bond donating ability of primary or secondary amines, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, its basicity means that in acidic aqueous solutions, it can be protonated to form a highly polar ammonium salt, which would dramatically increase its aqueous solubility.
Based on these principles, we can predict the solubility of 4-(Dimethylamino)biphenyl in a range of common laboratory solvents.
Table 1: Predicted Solubility of 4-(Dimethylamino)biphenyl
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar biphenyl group will interact favorably with these non-polar solvents through London dispersion forces. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Medium to High | These solvents have a moderate polarity that can solvate both the non-polar biphenyl and the polar dimethylamino group to some extent. |
| Polar Protic | Ethanol, Methanol | Medium | The alkyl chains of the alcohols can interact with the biphenyl group, while the hydroxyl group can interact with the dimethylamino group. |
| Highly Polar Protic | Water | Very Low / Insoluble | The large, hydrophobic biphenyl moiety dominates, leading to a strong hydrophobic effect that disfavors dissolution in water. |
| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | High (as salt) | The basic dimethylamino group will be protonated, forming a polar, water-soluble salt.[3] |
| Aqueous Base | Dilute NaOH | Very Low / Insoluble | The compound will remain in its neutral, non-polar form, and the high polarity of the aqueous base will not favor dissolution. |
Solubility Data of Structurally Related Compounds
Table 2: Experimental Solubility of Analogous Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Source |
| Biphenyl | Water | 25 | 7.45 x 10⁻⁴ g / 100 g solution | IUPAC-NIST[4] |
| Benzene | Ambient | Good | Solubility of Things[5] | |
| Toluene | Ambient | Good | Solubility of Things[5] | |
| Hexane | Ambient | Good | Solubility of Things[5] | |
| N,N-Dimethylaniline | Water | 20 | ~1 g/L | ChemicalBook[6] |
| Ethanol | Ambient | Soluble | Solubility of Things[7] | |
| Diethyl Ether | Ambient | Soluble | Solubility of Things[7] | |
| Chloroform | Ambient | Soluble | Solubility of Things[7] | |
| Acetone | Ambient | Soluble | MIT-IVY[3] | |
| Benzene | Ambient | Soluble | MIT-IVY[3] | |
| 4-Aminobiphenyl | Cold Water | Ambient | Slightly Soluble | NCBI[8] |
| Hot Water | - | Soluble | NCBI[8] | |
| Acetone | Ambient | Soluble | NCBI[8] | |
| Ethanol | Ambient | Soluble | NCBI[8] | |
| Diethyl Ether | Ambient | Soluble | NCBI[8] |
The data in Table 2 strongly corroborates the predictions in Table 1. Biphenyl is practically insoluble in water but soluble in non-polar organic solvents. N,N-Dimethylaniline shows limited water solubility but is readily soluble in various organic solvents. 4-Aminobiphenyl, with its hydrogen-bonding primary amine, shows slightly better water solubility than predicted for the tertiary amine of the target compound. This comparative data provides a solid foundation for a researcher to select an appropriate starting solvent for their work with 4-(Dimethylamino)biphenyl.
Experimental Protocol for Equilibrium Solubility Determination
As a Senior Application Scientist, it is understood that pre-existing data is not always available. Therefore, providing a robust, self-validating experimental protocol is paramount. The following is a detailed methodology for determining the equilibrium solubility of 4-(Dimethylamino)biphenyl using the widely accepted shake-flask method.
Causality Behind Experimental Choices
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility because it ensures that the solvent is fully saturated with the solute, and that this state is stable over time.[8][9] The key steps—prolonged agitation, phase separation, and supernatant analysis—are designed to eliminate kinetic artifacts and provide a true measure of solubility. The choice of a stability-indicating analytical method like HPLC is crucial to ensure that the measured concentration corresponds to the intact compound and not its degradants.
Step-by-Step Methodology
-
Preparation:
-
To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent.
-
Add an excess amount of solid 4-(Dimethylamino)biphenyl to each vial. "Excess" means that undissolved solid should be clearly visible at the bottom of the vial after the equilibration period. This ensures saturation.
-
Prepare each solvent condition in triplicate to ensure statistical validity.[7][10]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a consistent speed that ensures the solid particles are continuously suspended in the solvent.[10]
-
Allow the samples to equilibrate for a sufficient duration. A common starting point is 24 to 48 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration no longer changes over time.[7][8]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[7] Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected. This step is critical to remove any microscopic solid particles that would artificially inflate the measured concentration.
-
-
Analysis and Quantification:
-
Accurately perform a serial dilution of the clear, saturated filtrate with the analytical mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Quantify the concentration of 4-(Dimethylamino)biphenyl in the diluted sample using a pre-validated analytical method (see section below).
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Analytical Quantification: HPLC-UV Method
A High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and common technique for quantifying organic molecules. While a specific validated method for 4-(Dimethylamino)biphenyl was not found in the initial search, the following parameters, based on methods for structurally similar compounds, provide an excellent starting point for method development.
-
Chromatographic System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: An isocratic mixture of methanol and an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate), with a ratio around 80:20 (v/v).[11] The pH of the buffer can be adjusted (e.g., to pH 3) to ensure good peak shape.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on UV-Vis spectra of analogous compounds, a detection wavelength in the range of 275-310 nm should be appropriate.[10][11] A UV scan of a dilute solution of 4-(Dimethylamino)biphenyl should be performed to determine the λ_max for optimal sensitivity.
-
Quantification: Generate a calibration curve using at least five standard solutions of 4-(Dimethylamino)biphenyl of known concentrations. The curve should demonstrate linearity (R² > 0.999). The concentration of the unknown samples is then determined by interpolation from this curve.
Factors Affecting Solubility
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic. For precise work, it is crucial to control the temperature during the experiment, as even small fluctuations can significantly alter the measured solubility.
-
pH (in Aqueous Systems): As a tertiary amine, 4-(Dimethylamino)biphenyl is a weak base. In aqueous solutions, its solubility will be highly dependent on the pH. In acidic conditions (pH < pKa of the protonated amine), the compound will exist as the highly polar and water-soluble ammonium cation. In neutral or basic conditions (pH > pKa), it will be in its neutral, much less soluble form. Therefore, when working with buffered or aqueous systems, precise measurement and control of pH are essential.
Conclusion
References
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]
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World Health Organization. (2019). Annex 4: Guideline on biowaiver for solid oral dosage forms. WHO Technical Report Series, No. 1019. [Link]
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U.S. Pharmacopeia. (n.d.). <1236> SOLUBILITY MEASUREMENTS. ResearchGate. [Link]
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Solubility of Things. (n.d.). Biphenyl. [Link]
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National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database: Biphenyl with Water. [Link]
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MIT-IVY Industry Co., Ltd. (2021). N,N-Dimethylaniline DMA CAS 121-69-7. [Link]
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Walash, M. I., Ibrahim, F., & Abo El Abass, S. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914–919. [Link]
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Solubility of Things. (n.d.). N,N-Dimethylaniline. [Link]
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National Center for Biotechnology Information. (n.d.). 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. NCBI Bookshelf. [Link]
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PubChem. (n.d.). 4-(Dimethylamino)biphenyl. [Link]
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Habila, M. A., et al. (2023). The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde... ResearchGate. [Link]
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Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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